![molecular formula C12H11NO2 B049414 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid CAS No. 124730-56-9](/img/structure/B49414.png)
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid
Übersicht
Beschreibung
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid (also known as DHQ-1) is a naturally occurring compound found in plants, fungi, and bacteria. It is a structural analog of the neurotransmitter serotonin and has been studied extensively for its potential therapeutic applications. DHQ-1 has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. Additionally, DHQ-1 has been shown to possess antidepressant and anxiolytic effects in animal models.
Wissenschaftliche Forschungsanwendungen
Inhibitors of Aldosterone Synthase and Diuretic Agents : Pyrido[3,2,1-ij]quinoline derivatives, synthesized from 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid, have shown potential as inhibitors of aldosterone synthase, exhibiting significant diuretic effects (Ukrainets et al., 2018).
Generation of Spirocyclic Compounds : Research has demonstrated the ability to generate spiro[4H-pyran-3,3′-oxindoles] and other spirocyclic compounds like tetrahydrobenzo[if]quinolizines and tetrahydropyrrolo[3,2,1-ij]quinolinones from 1,2,3,4-tetrahydroquinoline derivatives (Baradarani et al., 2017), (Baradarani et al., 2018).
Antibacterial and Antitubercular Activities : Some derivatives of this compound have been found to possess potent antibacterial activities against gram-positive bacteria and show promising antitubercular activities (Tsuji et al., 1995), (Ukrainets et al., 2008).
Potential Fungicidal Activity : Derivatives like pyroquilon have shown potential fungicidal activity, which is significant for applications in agriculture and related fields (Kappe & Kappe, 2009).
Anti-Inflammatory and Diuretic Properties : Some studies have revealed that this compound exhibits anti-inflammatory and diuretic activities (Ukrainets et al., 2007).
Histamine and Platelet Activating Factor Antagonism : Certain derivatives have shown potent antagonism of histamine, platelet activating factor, and leukotrienes, indicating potential therapeutic applications in conditions like asthma (Paris et al., 1995).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to have antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant activities, suggesting a wide range of potential targets.
Mode of Action
It has been demonstrated that molecules combining fragments of 5,6-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-2-one and thiazole act as both selective and dual inhibitors of xa factors and xia .
Biochemical Pathways
Given its potential anticoagulant activity , it may be involved in the regulation of blood coagulation pathways.
Result of Action
Based on its potential anticoagulant activity , it may prevent blood clot formation.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)10-7-13-6-2-4-8-3-1-5-9(10)11(8)13/h1,3,5,7H,2,4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXVBECVIDBEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626419 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124730-56-9 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

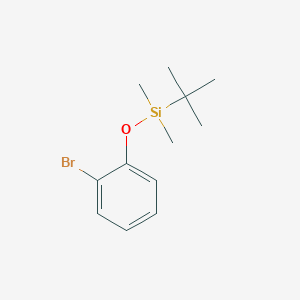
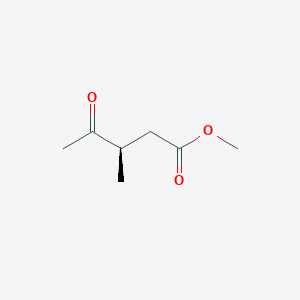
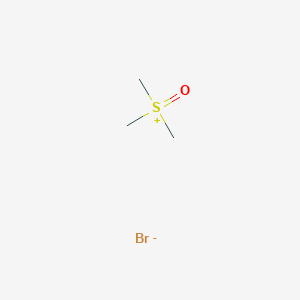
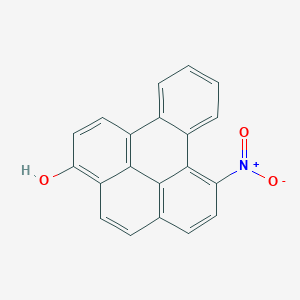
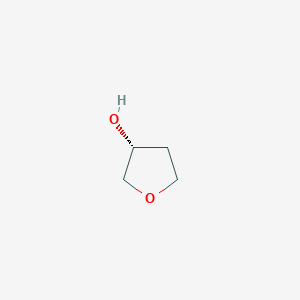




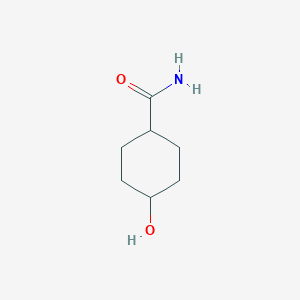
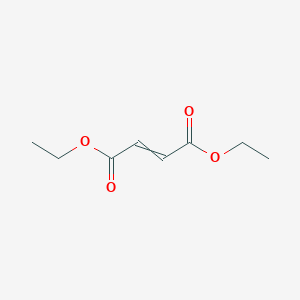
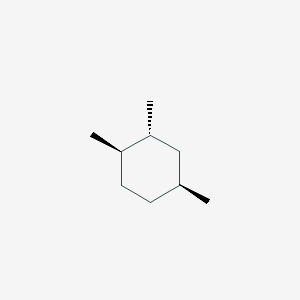
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)
